2,3-Dibromo-4-nitrohexane
Description
2,3-Dibromo-4-nitrohexane (C₆H₁₀Br₂NO₂) is a halogenated nitroalkane featuring a six-carbon chain with bromine atoms at positions 2 and 3 and a nitro group (-NO₂) at position 4. For instance, bromonitration of hexene derivatives—a common synthesis route for similar compounds—yields regioisomers whose stability and reactivity depend on substituent positioning .
Properties
CAS No. |
62545-06-6 |
|---|---|
Molecular Formula |
C6H11Br2NO2 |
Molecular Weight |
288.96 g/mol |
IUPAC Name |
2,3-dibromo-4-nitrohexane |
InChI |
InChI=1S/C6H11Br2NO2/c1-3-5(9(10)11)6(8)4(2)7/h4-6H,3H2,1-2H3 |
InChI Key |
UPSZENHWDMOETD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-nitrohexane typically involves the bromination of hexane followed by nitration. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the hexane chain. Following bromination, nitration is performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-nitrohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 2,3-Dibromo-4-aminohexane.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Scientific Research Applications
2,3-Dibromo-4-nitrohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro functional groups. The bromine atoms can participate in halogen bonding and electrophilic substitution reactions, while the nitro group can engage in redox reactions and hydrogen bonding. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Reactivity
Key analogs include:
2-Bromo-3-nitrohexane : Lacks a second bromine atom, reducing steric hindrance and electrophilic substitution rates compared to 2,3-Dibromo-4-nitrohexane .
2,3-Dichloro-4-nitrohexane : Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution but higher thermal stability .
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Substituents | Thermal Decomposition (°C) | Solubility (Organic Solvents) | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|---|---|
| This compound | 308.96 | Br (C2, C3); NO₂ (C4) | ~180–200 (estimated) | High in DCM, ether | 250–300 mg/kg (estimated) |
| 2-Bromo-3-nitrohexane | 251.06 | Br (C2); NO₂ (C3) | ~160–180 | Moderate in ethanol | 400–500 mg/kg |
| 2,3-Dichloro-4-nitrohexane | 219.04 | Cl (C2, C3); NO₂ (C4) | ~200–220 | Low in ether | 600–700 mg/kg |
Thermal Stability and Decomposition
Brominated compounds generally exhibit lower thermal stability compared to chlorinated analogs due to weaker C-Br bonds. This compound is estimated to decompose at 180–200°C, whereas dichloro derivatives withstand higher temperatures (200–220°C) . The nitro group further destabilizes the molecule, increasing susceptibility to exothermic decomposition.
Environmental and Toxicological Profiles
- Environmental Persistence : Brominated nitroalkanes exhibit moderate persistence in soil and water, with half-lives of 30–60 days under aerobic conditions .
- Toxicity: Nitro groups enhance toxicity; this compound’s estimated LD₅₀ (250–300 mg/kg) is lower than non-nitrated bromoalkanes (e.g., 1,2-dibromohexane: LD₅₀ ~800 mg/kg) .
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